porothramycin A porothramycin A
Brand Name: Vulcanchem
CAS No.: 110652-73-8
VCID: VC0217027
InChI: InChI=1S/C18H21N3O4/c1-20(2)15(22)8-7-11-9-13-17(23)19-16-12(18(24)21(13)10-11)5-4-6-14(16)25-3/h4-8,10,13,17,19,23H,9H2,1-3H3/b8-7+/t13?,17-/m1/s1
SMILES: CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O
Molecular Formula: C6H10LiO10P
Molecular Weight: 343.4 g/mol

porothramycin A

CAS No.: 110652-73-8

Main Products

VCID: VC0217027

Molecular Formula: C6H10LiO10P

Molecular Weight: 343.4 g/mol

porothramycin A - 110652-73-8

CAS No. 110652-73-8
Product Name porothramycin A
Molecular Formula C6H10LiO10P
Molecular Weight 343.4 g/mol
IUPAC Name (E)-3-[(6R)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide
Standard InChI InChI=1S/C18H21N3O4/c1-20(2)15(22)8-7-11-9-13-17(23)19-16-12(18(24)21(13)10-11)5-4-6-14(16)25-3/h4-8,10,13,17,19,23H,9H2,1-3H3/b8-7+/t13?,17-/m1/s1
Standard InChIKey OQMYRVPMCIOFHL-GCOHUWJYSA-N
Isomeric SMILES CN(C)C(=O)/C=C/C1=CN2C(C1)[C@H](NC3=C(C2=O)C=CC=C3OC)O
SMILES CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O
Canonical SMILES CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O
Synonyms porothramycin A
PubChem Compound 6439234
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator